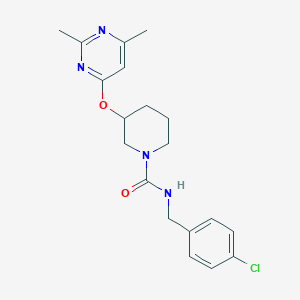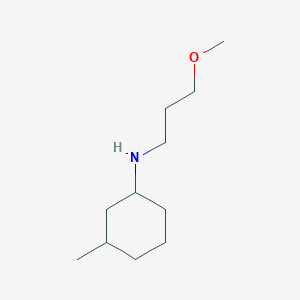![molecular formula C19H21FN2O4S B2823098 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 682762-97-6](/img/structure/B2823098.png)
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide” is a compound that has been studied for its potential biological effects . It is structurally similar to melatonin , a hormone that mediates multiple physiological effects .
Molecular Structure Analysis
The molecular structure of this compound involves a complex arrangement of atoms and functional groups. It includes a 5-fluoro-2-methyl-1H-indol-3-yl group, an ethyl group, and a 3,4-dimethoxybenzenesulfonamide group . The compound can bind with Notum, an enzyme, at its catalytic pocket .Applications De Recherche Scientifique
Inhibition of Cyclooxygenase Enzymes
- Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives and evaluated their inhibition of cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Introduction of a fluorine atom in these compounds increased COX-2 potency and selectivity (Hashimoto et al., 2002).
Corrosion Inhibition Properties
- Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. The study highlights the binding energies and interaction behaviors of these compounds with iron surfaces (Kaya et al., 2016).
Anticancer Properties
- Zhang et al. (2010) reported on the synthesis and characterization of a novel compound with potential anticancer properties. The study presents the crystal structure and explores the anticancer efficacy of the compound (Zhang et al., 2010).
Polymer Functionalization
- Hori et al. (2011) synthesized a poly(N-protected ethylene imine-alt-ethylene sulfide) copolymer for potential use in material science. This research contributes to the development of functional polymers with applications in various industries (Hori et al., 2011).
Synthesis of Azepino[4,5-b]indole Derivatives
- Pang et al. (2019) identified N-Fluorobenzenesulfonimide as an effective catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives, providing an efficient method for their production (Pang et al., 2019).
Computational Study of Sulfonamide Molecules
- Murthy et al. (2018) conducted a computational study of a newly synthesized sulfonamide molecule. The study involved structural and electronic property analysis, contributing to our understanding of the molecule's behavior at a molecular level (Murthy et al., 2018).
Novel Insecticide Development
- Tohnishi et al. (2005) explored the insecticidal activity of Flubendiamide, a novel compound with unique structural features. This research offers insights into the development of effective insecticides with novel modes of action (Tohnishi et al., 2005).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide is the Notum enzyme . Notum is a carboxylesterase that can remove the lipid from Wnt, a group of signaling proteins, and inactivate it .
Mode of Action
This compound interacts with its target, the Notum enzyme, by binding to the enzyme’s catalytic pocket . This binding overlaps the space occupied by the acyl tail of the Wnt palmitoleate lipid . By inhibiting the Notum enzyme, this compound can upregulate Wnt signalling .
Biochemical Pathways
The compound affects the Wnt signalling pathway . This pathway plays a crucial role in regulating cell fate, proliferation, migration, polarity, and death during embryonic development and adult homeostasis . By inhibiting the Notum enzyme, the compound prevents the removal of the lipid from Wnt, thereby maintaining the signalling activity of Wnt .
Result of Action
The result of the compound’s action is the upregulation of Wnt signalling . This can have various effects at the molecular and cellular levels, depending on the specific context. For example, in the context of cancer, upregulated Wnt signalling could potentially promote cell proliferation and survival .
Propriétés
IUPAC Name |
N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-12-15(16-10-13(20)4-6-17(16)22-12)8-9-21-27(23,24)14-5-7-18(25-2)19(11-14)26-3/h4-7,10-11,21-22H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKPVBGKLNSKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2823015.png)


![2-oxo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]imidazolidine-1-carboxamide](/img/structure/B2823018.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)
![N-(4-bromophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B2823021.png)
![1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)
![N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)


![2-[[4-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetic acid](/img/structure/B2823031.png)

![7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)quinazoline](/img/structure/B2823035.png)
![N-[(3-Bromo-1,2-oxazol-5-yl)methyl]-2-chloropropanamide](/img/structure/B2823038.png)
